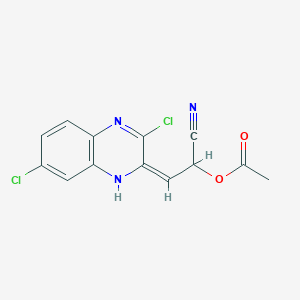

1-Cyano-2-(3,7-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate

Description

Properties

Molecular Formula |

C13H9Cl2N3O2 |

|---|---|

Molecular Weight |

310.13 g/mol |

IUPAC Name |

[(2E)-1-cyano-2-(3,7-dichloro-1H-quinoxalin-2-ylidene)ethyl] acetate |

InChI |

InChI=1S/C13H9Cl2N3O2/c1-7(19)20-9(6-16)5-12-13(15)18-10-3-2-8(14)4-11(10)17-12/h2-5,9,17H,1H3/b12-5+ |

InChI Key |

LKLJIFCEASVMMM-LFYBBSHMSA-N |

Isomeric SMILES |

CC(=O)OC(/C=C/1\C(=NC2=C(N1)C=C(C=C2)Cl)Cl)C#N |

Canonical SMILES |

CC(=O)OC(C=C1C(=NC2=C(N1)C=C(C=C2)Cl)Cl)C#N |

Origin of Product |

United States |

Biological Activity

1-Cyano-2-(3,7-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features a quinoxaline core with cyano and acetate substituents, which may enhance its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H9Cl2N3O2

- Molecular Weight : 310.13 g/mol

- IUPAC Name : [(2E)-1-cyano-2-(3,7-dichloro-1H-quinoxalin-2-ylidene)ethyl] acetate

Biological Activity

Research indicates that compounds similar to 1-cyano-2-(3,7-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate exhibit various biological activities, particularly in anticancer and antimicrobial applications. The quinoxaline moiety is often associated with significant pharmacological effects, making this compound a candidate for further evaluation.

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. The presence of the cyano group in 1-cyano-2-(3,7-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate may contribute to its ability to inhibit tumor cell proliferation and induce apoptosis.

Table 1: Summary of Anticancer Activities of Quinoxaline Derivatives

| Compound Name | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Inhibition of topoisomerase II |

| Compound B | 1.98 ± 1.22 | DNA intercalation |

| 1-Cyano-2-(3,7-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate | TBD | Potentially similar to above mechanisms |

The mechanisms through which 1-cyano-2-(3,7-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate exerts its biological effects are still under investigation. However, it is hypothesized that:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have evaluated the biological activity of quinoxaline derivatives similar to 1-cyano-2-(3,7-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate:

- Study on Antiproliferative Effects : A study demonstrated that a related quinoxaline derivative exhibited significant antiproliferative effects against various cancer cell lines, including HT29 and Jurkat cells. The study reported an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .

- Mechanistic Insights : Another research effort focused on the interaction of quinoxaline derivatives with specific protein targets involved in cancer progression. Molecular dynamics simulations indicated that these compounds primarily interact through hydrophobic contacts with the target proteins .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H9Cl2N3O2

- Molecular Weight : 310.13 g/mol

- Functional Groups : The compound contains a cyano group (), an ester group (), and a dichlorinated quinoxaline moiety.

Research indicates that compounds with similar structures to 1-cyano-2-(3,7-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate exhibit various biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may interact with specific biological targets involved in cancer pathways, making it a candidate for further investigation in cancer therapy.

- Antimicrobial Effects : The quinoxaline structure is often associated with antimicrobial properties, which could be leveraged in the development of new antibiotics.

Medicinal Chemistry

The unique combination of functional groups in 1-cyano-2-(3,7-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate allows for targeted interactions within biological systems. This specificity can lead to the development of novel therapeutic agents:

- Cancer Research : Studies focusing on the compound's interaction with cancer-related pathways could elucidate its mechanisms of action and therapeutic potential.

- Antimicrobial Development : Given its structural similarities to known antimicrobial agents, further research could explore its efficacy against resistant bacterial strains.

Material Science

The compound's chemical properties may also find applications in material science, particularly in the development of new polymers or coatings that leverage its reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- The target compound’s chlorine and cyano groups increase its molecular weight and lipophilicity compared to the oxo- and ester-substituted analog in .

- Iloprost, a prostaglandin analog, has a structurally distinct backbone but shares a polar acetate group, which enhances solubility in organic solvents like ethyl acetate .

Physicochemical Properties

Key Observations :

- The chlorine and cyano groups in the target compound reduce water solubility compared to Iloprost but enhance compatibility with organic solvents.

- Iloprost’s solubility in aqueous buffers (pH 7) reflects its ionizable carboxylic acid group, absent in the target compound .

Preparation Methods

Formation of 3,7-Dichloroquinoxaline Core

- The quinoxaline core with chlorine substituents at positions 3 and 7 is synthesized or procured as a starting material.

- This dichlorinated quinoxaline serves as the electrophilic substrate for subsequent nucleophilic substitution or condensation reactions.

Condensation with Ethyl Cyanoacetate

- The key step involves the reaction of 3,7-dichloroquinoxaline with ethyl cyanoacetate , an active methylene compound containing both cyano and ester groups.

- This reaction is typically performed in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the methylene group of ethyl cyanoacetate, generating a nucleophilic carbanion.

- The carbanion attacks the quinoxaline ring at the 2-position, displacing a chlorine atom and forming a cyanomethylene quinoxaline intermediate.

Reaction Conditions

- The reaction is carried out in an aprotic polar solvent such as dimethoxyethane (DME) or dimethylformamide (DMF) to stabilize the carbanion and facilitate nucleophilic substitution.

- Typical procedure involves:

- Adding ethyl cyanoacetate dropwise to a suspension of sodium hydride in DME under stirring at room temperature.

- Stirring for 30 minutes to generate the carbanion.

- Adding 3,7-dichloroquinoxaline and stirring at room temperature for several hours (e.g., 3 hours), followed by refluxing for 1 hour to complete the reaction.

- After reaction completion, the solvent is removed under reduced pressure, and the residue is treated with cold aqueous acid (e.g., HCl) to precipitate the product.

- The crude product is filtered, washed, dried, and recrystallized from ethanol to obtain pure 1-cyano-2-(3,7-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate as yellow crystals.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Sodium hydride (NaH), dimethoxyethane, room temp | Generation of ethyl cyanoacetate carbanion |

| 2 | Addition of 3,7-dichloroquinoxaline, stir 3 h, reflux 1 h | Nucleophilic substitution at quinoxaline 2-position |

| 3 | Removal of solvent, acid treatment, filtration | Isolation of cyanomethylene quinoxaline intermediate |

| 4 | Recrystallization from ethanol | Purification of final product |

Research Findings and Optimization Notes

- The use of sodium hydride as a base is critical for efficient deprotonation of ethyl cyanoacetate and formation of the reactive carbanion intermediate.

- Reaction temperature and time are optimized to balance reaction completion and minimize side reactions such as hydrolysis or polymerization.

- The choice of solvent (DME or DMF) affects solubility and reaction kinetics; DME is preferred for better control and easier removal.

- Acid workup is essential to protonate the intermediate and precipitate the product, facilitating isolation.

- Recrystallization from ethanol yields high-purity crystals suitable for further characterization and application.

Comparative Data Table of Related Compounds and Synthetic Features

| Compound Name | Key Functional Groups | Chlorine Substitution | Molecular Weight (g/mol) | Synthetic Notes |

|---|---|---|---|---|

| 1-Cyano-2-(3,7-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate | Cyano, acetate, quinoxaline | 3,7-dichloro | 310.13 | Multi-step condensation with ethyl cyanoacetate |

| 1-Cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate | Cyano, acetate, quinoxaline | 3,6-dichloro | ~304.13 | Similar synthesis, different chlorine pattern |

| Ethyl cyanoacetate | Cyano, ester | None | 113.09 | Active methylene compound, key building block |

| 3,7-Dichloroquinoxaline | Quinoxaline core | 3,7-dichloro | ~180 | Starting electrophilic substrate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.